N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a benzofuran core, substituted with a chlorophenyl group and a piperazine moiety, making it a subject of interest for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 1-methylpiperazine in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with 3,4,6-trimethylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is studied for its potential as a ligand for various receptors, including dopamine and serotonin receptors. This makes it a candidate for developing new psychoactive drugs.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in treating neurological disorders such as schizophrenia and depression. Its ability to interact with neurotransmitter receptors is of significant interest.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and functional groups make it a valuable starting material for various applications.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. It acts as a ligand, binding to dopamine and serotonin receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide: Known for its high affinity for dopamine D4 receptors.
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide: Similar structure with a fluorine substitution, affecting its pharmacological profile.
N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide: Bromine substitution, leading to different reactivity and biological activity.
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The combination of the chlorophenyl group and the piperazine moiety enhances its binding affinity and selectivity for certain neurotransmitter receptors, making it a promising candidate for drug development.
Properties
Molecular Formula |
C25H30ClN3O2 |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-16-13-17(2)23-18(3)24(31-22(23)14-16)25(30)27-15-21(19-5-7-20(26)8-6-19)29-11-9-28(4)10-12-29/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,27,30) |
InChI Key |
MKHYGSQYFJXRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCN(CC4)C)C)C |
Origin of Product |
United States |
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